E3 Ligase Ligand-linker Conjugate 15
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Overview
Description
E3 Ligase Ligand-linker Conjugate 15: is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. The compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule targeting the protein of interest .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 15 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then connected to a linker molecule through a series of chemical reactions. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final product is obtained after purification and characterization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control.
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 15 is used to study the mechanisms of protein degradation and to develop new PROTACs for targeted protein degradation .
Biology: In biology, the compound is used to investigate cellular processes involving protein turnover and to identify potential therapeutic targets for diseases such as cancer .
Medicine: In medicine, this compound is being explored for its potential to treat diseases by selectively degrading disease-causing proteins. This approach offers a novel therapeutic strategy that could overcome limitations of traditional small-molecule inhibitors .
Industry: In the pharmaceutical industry, the compound is used in drug discovery and development to create new therapies that target specific proteins for degradation .
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 15 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein turnover .
Comparison with Similar Compounds
- Cereblon-based PROTACs
- Von Hippel-Lindau (VHL)-based PROTACs
- MDM2-based PROTACs
- cIAP1-based PROTACs
Uniqueness: E3 Ligase Ligand-linker Conjugate 15 is unique in its ability to form highly specific and stable ternary complexes, leading to efficient and selective degradation of target proteins. This specificity reduces off-target effects and enhances therapeutic potential .
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its unique properties and versatile applications make it a valuable tool for scientific research and therapeutic development.
Properties
Molecular Formula |
C24H31N5O4 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
5-[4-[(4-aminopiperidin-1-yl)methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H31N5O4/c25-16-7-9-27(10-8-16)14-15-5-11-28(12-6-15)17-1-2-18-19(13-17)24(33)29(23(18)32)20-3-4-21(30)26-22(20)31/h1-2,13,15-16,20H,3-12,14,25H2,(H,26,30,31) |
InChI Key |
KDTYUNLDVFMWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCC(CC5)N |
Origin of Product |
United States |
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